L-Xylonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9O6- |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m0/s1 |
InChI Key |
QXKAIJAYHKCRRA-NUNKFHFFSA-M |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
L Xylonate Biosynthesis and Catabolic Pathways in Microorganisms
L-Xylose Oxidation to L-Xylonate
The initial step in the microbial conversion of L-xylose to this compound is an oxidative process.
Enzymatic Conversion by L-Xylose Dehydrogenase
L-Xylose dehydrogenase (EC 1.1.1.113) is a key enzyme responsible for catalyzing the conversion of L-xylose to xylonate ontosight.ai. This enzymatic reaction involves the transfer of a hydride ion from L-xylose to NADP+, resulting in the formation of xylonate and NADPH ontosight.ai. The enzyme's active site plays a critical role in binding the substrate and cofactor ontosight.ai.
The biochemical reaction catalyzed by L-xylose dehydrogenase can be represented as: L-Xylose + NADP⁺ → Xylonate + NADPH + H⁺ ontosight.ai
L-xylose dehydrogenase activity is crucial for xylose metabolism in various microorganisms, including bacteria and fungi ontosight.ai. Heterologous expression of genes encoding xylose dehydrogenases from different strains has led to xylonate production in host organisms plos.orgnih.gov.
L-Xylonolactone Intermediate Formation and Hydrolysis to this compound
The oxidation of L-xylose by xylose dehydrogenase primarily yields L-xylonolactone sciepublish.comnih.gov. L-Xylonolactone is an intermediate compound that is subsequently converted to this compound sciepublish.comnih.gov. This conversion occurs through the hydrolysis of the lactone ring mdpi.com.
The hydrolysis of L-xylonolactone can happen spontaneously or be catalyzed by a specific enzyme called xylonolactonase sciepublish.comnih.gov. Spontaneous hydrolysis of xylonolactone is generally a slow process nih.gov. The accumulation of xylonolactone in the culture broth can inhibit bacterial growth, thus hindering xylonate production nih.gov. Enzymatic hydrolysis by xylonolactonase significantly increases the conversion rate of xylonolactone to xylonate nih.govvtt.fi.
In microorganisms like Caulobacter crescentus, enzymes including an NAD+-dependent xylose dehydrogenase (XylB) and a xylonolactonase (XylC) are involved in this pathway nih.govmdpi.com. Coexpression of xdh and xylC genes from C. crescentus in recombinant strains has been shown to efficiently convert xylose to xylonate, with most of the xylonolactone intermediate being converted to the final product plos.orgnih.gov.
Data from engineered Escherichia coli strains coexpressing C. crescentusxdh and xylC demonstrate the conversion of xylose to xylonate and xylonolactone.
| Strain | Initial Xylose (g/L) | Xylonate Titer (g/L) | Xylonolactone Titer (g/L) | Molar Yield (% of theoretical) |
| BL21ΔxylAB/pA-xdhxylC | 1 | 0.84 | 0.10 | 86.0 nih.gov |
| BL21ΔxylAB/pA-xdhxylC | 30 | 27.3 | 1.7 | ~88.0 plos.org |
These findings highlight the importance of both xylose dehydrogenase and xylonolactonase activities for efficient this compound production from xylose.
Non-Phosphorylative this compound Catabolism
This compound can be further metabolized by microorganisms through non-phosphorylative pathways. These pathways are often analogous to the Entner-Doudoroff pathway found in bacteria and archaea researchgate.netnih.gov.
Conversion to 2-Keto-3-Deoxy-L-Xylonate
A key intermediate in the non-phosphorylative catabolism of this compound is 2-Keto-3-Deoxy-L-Xylonate (also referred to as 2-keto-3-deoxy-L-pentonate or L-KDP) researchgate.netnih.govnih.gov. This conversion is catalyzed by a xylonate dehydratase mdpi.comresearchgate.net.
In the Weimberg pathway, which is a non-phosphorylative route for pentose (B10789219) metabolism, xylonate is converted by xylonate dehydratase (XylD) into 2-keto-3-deoxy-xylonate mdpi.com. This step is crucial as it generates the intermediate that can then be channeled into different downstream pathways nih.govmdpi.com.
Detailed research findings indicate that enzymes belonging to the D-altronate dehydratase family can function as this compound dehydratases, converting this compound to 2-keto-3-deoxy-L-xylonate nih.gov. For example, the C785_RS13685 gene in Herbaspirillum huttiense IAM 15032 encodes such an enzyme, and this compound has been identified as a physiological substrate for this enzyme nih.gov.
Divergent Downstream Pathways from 2-Keto-3-Deoxy-L-Xylonate
Following the formation of 2-Keto-3-Deoxy-L-Xylonate, the metabolic pathway can diverge into different routes. Two well-characterized routes are the Dahms pathway (Route I) and the Weimberg pathway (Route II) researchgate.netnih.govnih.govmdpi.com.
Route II: Conversion to Alpha-Ketoglutarate (B1197944)
Route II, also known as the Weimberg pathway, involves the conversion of 2-Keto-3-Deoxy-L-Xylonate to alpha-ketoglutarate researchgate.netnih.govnih.gov. This pathway is significant as it allows pentose sugars like xylose to be channeled into the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle, without carbon loss mdpi.commdpi.com.
The conversion of 2-keto-3-deoxy-L-xylonate to alpha-ketoglutarate in Route II involves two further enzymatic steps mdpi.comnih.gov. First, 2-keto-3-deoxy-L-xylonate is dehydrated by a 2-keto-3-deoxy-xylonate dehydratase (sometimes referred to as KDP dehydratase or XylX) to produce alpha-ketoglutarate semialdehyde mdpi.comnih.govnih.gov. Subsequently, alpha-ketoglutarate semialdehyde is oxidized to alpha-ketoglutarate by an alpha-ketoglutarate semialdehyde dehydrogenase (XylA) mdpi.comnih.govnih.gov. This latter step is often NAD+-dependent mdpi.com.
The complete Weimberg pathway, starting from xylose and proceeding through this compound and 2-keto-3-deoxy-L-xylonate to alpha-ketoglutarate, has been characterized in microorganisms such as Caulobacter crescentus mdpi.commdpi.com. In C. crescentus, the genes encoding the enzymes for this pathway, including xylose dehydrogenase (XylB), xylonolactonase (XylC), xylonate dehydratase (XylD), 2-keto-3-deoxy-xylonate dehydratase (XylX), and alpha-ketoglutarate semialdehyde dehydrogenase (XylA), are often found clustered together in an operon mdpi.commdpi.comasm.org.
Studies on Herbaspirillum huttiense IAM 15032 have confirmed that this compound is converted to alpha-ketoglutarate via Route II of a non-phosphorylative pathway nih.gov. This involves the action of a D-altronate dehydratase family protein and subsequent enzymes in the pathway nih.gov.
In organisms where the Weimberg pathway is fully functional, such as C. crescentus, intermediates like xylonate are often not detected in significant amounts in the culture broth, indicating efficient channeling of the substrate through the pathway to the final product, alpha-ketoglutarate mdpi.com.
Route I (Dahms Pathway Analogue): Cleavage to Pyruvate (B1213749) and Glycolaldehyde (B1209225)
Route I, analogous to the Dahms pathway, describes a specific fate for a key intermediate in the catabolism of certain pentose sugar acids. In the context of D-xylose metabolism, D-xylonate (B1235713) is converted to 2-keto-3-deoxy-D-xylonate (KDX) by a xylonate dehydratase mdpi.comfrontiersin.org. The Dahms pathway then involves the cleavage of this 2-keto-3-deoxy-xylonate intermediate by a KDX aldolase (B8822740) into pyruvate and glycolaldehyde mdpi.comfrontiersin.orgmdpi.comnih.gov. This route has been observed in microorganisms such as the hyperthermophilic archaea Sulfolobus solfataricus mdpi.comnih.gov.
The enzymatic steps involved in the Dahms pathway for D-xylose catabolism, which serves as the analogue for this compound Route I, can be summarized as follows:
D-Xylose is oxidized to D-xylonolactone by a xylose dehydrogenase. sciepublish.comnih.gov
D-Xylonolactone is hydrolyzed to D-xylonate by a lactonase or spontaneously. sciepublish.comnih.gov
D-Xylonate is dehydrated to 2-keto-3-deoxy-D-xylonate (KDX) by a xylonate dehydratase. mdpi.comfrontiersin.orgnih.gov
KDX is cleaved by a KDX aldolase into pyruvate and glycolaldehyde. mdpi.comfrontiersin.orgmdpi.comnih.gov
While the specific enzymes acting on this compound in an analogous pathway are not explicitly detailed in the provided search results, the mechanism would likely involve similar enzymatic activities targeting the L-stereoisomer and its derivatives.
Research findings have characterized the enzymes involved in the D-xylose Dahms pathway in various organisms. For example, studies on Sulfolobus solfataricus have identified a C5-specific dehydratase that acts on D-xylonate and L-arabinonate to produce their respective 2-keto-3-deoxy derivatives nih.gov. The aldolase in S. solfataricus has shown promiscuity, cleaving both 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate into pyruvate and glycolaldehyde nih.gov.
Data on enzyme activities in the Dahms pathway analogue can provide insight into the pathway's efficiency. While specific data for this compound is limited in the provided context, studies on D-xylonate metabolism offer relevant examples.
| Enzyme | Substrate | Products | Organism | Reference |
| Xylonate Dehydratase | D-Xylonate | 2-keto-3-deoxy-D-xylonate | Sulfolobus solfataricus | nih.gov |
| KDX Aldolase | 2-keto-3-deoxy-D-xylonate | Pyruvate, Glycolaldehyde | Sulfolobus solfataricus | mdpi.comnih.gov |
| KDX Aldolase | 2-keto-3-deoxy-L-arabinonate | Pyruvate, Glycolaldehyde | Sulfolobus solfataricus | nih.gov |
Interconnections and Crosstalk with Central Carbon Metabolism
The end products of Route I (Dahms pathway analogue), pyruvate and glycolaldehyde, serve as key links to central carbon metabolism (CCM) mdpi.comfrontiersin.orgnih.gov. Pyruvate is a central metabolic intermediate that can be directly converted to acetyl-CoA, entering the tricarboxylic acid (TCA) cycle mdpi.comfrontiersin.orgmdpi.com. This allows the carbon from the metabolized pentose sugar to be fully oxidized for energy production.
Glycolaldehyde, the other product of the aldol (B89426) cleavage, is further metabolized to enter CCM mdpi.commdpi.comnih.gov. In Sulfolobus solfataricus, glycolaldehyde is converted to glycolate (B3277807) and then to glyoxylate (B1226380) nih.gov. Glyoxylate can enter the TCA cycle via the action of malate (B86768) synthase, forming malate nih.gov. This allows for the assimilation of the glycolaldehyde-derived carbon into intermediates of the TCA cycle.
The integration of pentose metabolism via the Dahms pathway analogue into CCM highlights the metabolic flexibility of microorganisms capable of utilizing these sugars. The ability to channel pentose-derived carbon into central pathways like glycolysis, the pentose phosphate (B84403) pathway, and the TCA cycle is crucial for growth and energy generation on diverse substrates mdpi.comfrontiersin.orgmdpi.com.
Crosstalk between pentose metabolism and CCM is often regulated to optimize carbon utilization. For instance, in Escherichia coli, while the primary xylose utilization pathway is different, the degradation products of xylonate (when provided externally) feed into central metabolism oup.com. The regulation of genes involved in xylonate catabolism can be linked to the availability of other carbon sources and the state of CCM oup.com.
Research findings on the regulation of these pathways demonstrate the intricate connections. Studies on E. coli have shown that the utilization of D-xylonate involves enzymes that feed into pathways leading to pyruvate, a key intermediate of CCM oup.com. The regulatory protein XynR has been implicated in controlling the expression of genes involved in D-xylonate catabolism, illustrating a level of control that integrates this pathway with the broader metabolic network oup.com.
Enzymology of L Xylonate Interconversions
L-Xylose Dehydrogenases
L-xylose dehydrogenases are enzymes that catalyze the oxidation of L-xylose, typically leading to the formation of L-xylonolactone, which can then be converted to L-xylonate.
L-xylose:NADP+ 1-oxidoreductase (EC 1.1.1.113), also known as L-xylose 1-dehydrogenase or NADPH-xylose reductase, catalyzes the reaction where L-xylose is oxidized to L-xylono-1,4-lactone with the concomitant reduction of NADP+ to NADPH and the release of a proton (H+). expasy.orggenome.jpwikipedia.orgqmul.ac.uk
The reaction is represented as: L-xylose + NADP+ L-xylono-1,4-lactone + NADPH + H+ expasy.orggenome.jpqmul.ac.uk
This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.orgqmul.ac.uk While its primary substrate is L-xylose, it has also been reported to oxidize D-arabinose and D-lyxose. expasy.orgqmul.ac.uk One instance of this enzyme has been identified in the yeast Saccharomyces cerevisiae. google.com
L-xylose:NADP+ 1-oxidoreductase utilizes NADP+ as a cofactor, which is reduced to NADPH during the oxidation of L-xylose. expasy.orggenome.jpwikipedia.orgqmul.ac.uk The regeneration of NADPH is crucial for the continued activity of this enzyme in pathways that produce this compound. In many organisms, NADPH is primarily generated through the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway, catalyzed by enzymes like glucose-6-phosphate dehydrogenase (ZWF1). nih.gov However, alternative mechanisms for NADPH regeneration exist, such as through NADP-linked isoforms of enzymes like malic enzyme, isocitrate dehydrogenase (IDH), and glutamate (B1630785) dehydrogenase, which are found in both eukaryotes and bacteria. wikipedia.org
Efficient regeneration of NADPH is particularly important in metabolic engineering efforts aimed at producing chemicals like xylonate from xylose, as it can influence the rate and yield of the desired product. nih.govplos.org Studies have shown that enhancing NADPH regeneration, for instance, by expressing NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH), can improve xylose fermentation and reduce the accumulation of byproducts like xylitol (B92547). nih.gov
Xylonolactonases
Xylonolactonases are enzymes responsible for the hydrolysis of xylonolactone, the cyclic ester form of xylonic acid, to its open-chain form, xylonate.
Xylonolactonases catalyze the hydrolysis of the intramolecular ester bond in xylonolactone. nih.govresearchgate.net This hydrolysis reaction can occur non-enzymatically, but xylonolactonases significantly enhance the reaction rate, which is important for efficient metabolic flux towards xylonate. nih.govresearchgate.net
A well-characterized example is the xylonolactonase Cc XylC from Caulobacter crescentus. nih.govresearchgate.netx-mol.netnih.gov Cc XylC catalyzes the hydrolysis of D-xylonolactone and is a member of the 6-bladed β-propeller hydrolase family. nih.govx-mol.net Structural studies of Cc XylC have revealed that it contains a central channel with an active site that binds a metal ion. nih.govx-mol.net Unlike some other hydrolases in the same family that bind Ca2+, Mg2+, or Zn2+, Cc XylC specifically binds Fe2+ with high affinity, indicating it is a mononuclear iron enzyme. nih.govx-mol.netnih.gov
The proposed mechanism for the hydrolysis of the intramolecular ester bond involves the coordination of the carbonyl oxygen of the lactone substrate to the enzyme-bound Fe2+. nih.govx-mol.net This coordination is thought to promote the attack of a water molecule on the carbonyl carbon, leading to the hydrolysis of the ester bond and the formation of xylonic acid. nih.gov Kinetic studies with Cc XylC have shown that the enzyme complexed with Fe2+ can accelerate the hydrolysis of D-xylono-1,4-lactone significantly compared to the non-enzymatic reaction. researchgate.netnih.gov
Xylonate Dehydratases
Xylonate dehydratases catalyze the removal of a water molecule from xylonate, leading to the formation of a dehydrated product, typically 2-keto-3-deoxyxylonate.
Xylonate dehydratases belong to the IlvD/EDD protein family, which includes dihydroxy acid dehydratase (IlvD) and 6-phosphogluconate dehydratase (EDD). nih.govnih.govebi.ac.uksemanticscholar.org This superfamily of enzymes is involved in various metabolic pathways, including the biosynthesis of branched-chain amino acids and carbohydrate metabolism. nih.govebi.ac.uksemanticscholar.org
The classification of xylonate dehydratases within the IlvD/EDD family highlights their evolutionary relationship to other dehydratases involved in diverse metabolic processes. ebi.ac.uksemanticscholar.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6971042 nih.gov |
| L-Xylose | 95259 fishersci.cafishersci.cainnexscientific.com |
| NADP+ | 5886 guidetopharmacology.orgnih.govmetabolomicsworkbench.org |
| NADPH | 5885 wikipedia.org |
| L-xylono-1,4-lactone | Not explicitly found for L-isomer, D-xylono-1,4-lactone is 329769725 sigmaaldrich.com |
| D-xylonolactone | 439692 (D-Xylono-1,5-lactone) nih.gov, 90658445 (2-carboxy-L-xylonolactone) nih.gov, 90658446 (3,4-Dihydroxy-5-(hydroxymethyl)-2-oxooxolane-3-carboxylic acid) nih.gov |
| D-Xylonate (B1235713) | 10264 unifi.it, 5460056 unifi.it |
| 2-keto-3-deoxyxylonate | Not explicitly found, related 2-dehydro-3-deoxy-D-xylonate mentioned wikipedia.org |
| D-xylono-1,4-lactone | 329769725 sigmaaldrich.com |
| D-xylono-1,5-lactone | 439692 nih.gov |
| Fe2+ | Not applicable (ion) |
| Mg2+ | Not applicable (ion) |
| Zn2+ | Not applicable (ion) |
| Ca2+ | Not applicable (ion) |
| [2Fe-2S] cluster | Not applicable (cluster) |
| 2-keto-3-deoxy-D-xylonate | Not explicitly found, related 2-dehydro-3-deoxy-D-xylonate mentioned wikipedia.org |
| D-arabinose | 135191 wikipedia.orgctdbase.org |
| D-lyxose | Not explicitly found |
| D-xylonic acid | 10264 unifi.it, 5460056 unifi.it, HMDB0060256 (L-Xylonic acid) hmdb.ca |
| L-xylulose | Not explicitly found, related D-xylulose is 135191 wikipedia.orgctdbase.org |
| Xylitol | Not explicitly found |
| D-xylulose 5-phosphate | Not explicitly found |
| Fructose-6-phosphate | Not explicitly found |
| Glyceraldehyde-3-phosphate (GAP) | Not explicitly found |
| NADH | Not explicitly found |
| NAD+ | Not explicitly found |
| D-xylulose | 135191 wikipedia.orgctdbase.org |
| L-arabinose | Not explicitly found, related D-arabinose is 135191 wikipedia.orgctdbase.org |
| L-xylonic acid | HMDB0060256 hmdb.ca |
Data Table Example (Based on search result nih.gov for D-xylonate dehydratase YjhG):
| Property | Value | Substrate |
| Optimal Temperature | 30°C | D-xylonate |
| Optimal pH | 8.0 | D-xylonate |
| Km | 4.88 mM | D-xylonate |
| Vmax | 78.62 μM L⁻¹ h⁻¹ | D-xylonate |
| Activated by | Mg²⁺, Mn²⁺ | D-xylonate |
| Inhibited by | Ni²⁺, Zn²⁺ | D-xylonate |
Structural Analysis and Active Site Characteristics (e.g., Iron-Sulfur Clusters)
Enzymes involved in this compound interconversions, particularly dehydratases, have been the subject of structural and mechanistic studies. D-xylonate dehydratase (CcXyDHT) from Caulobacter crescentus and L-arabinonate dehydratase (RlArDHT) from Rhizobium leguminosarum bv. trifolii, which are related to this compound metabolism, belong to the IlvD/EDD superfamily. uef.fiuef.fi These enzymes are characterized by the presence of an iron-sulfur ([Fe-S]) cluster and a Mg²⁺ ion within their active sites, both of which are essential for enzymatic function. uef.fiuef.fiacs.org
Crystal structures of enzymes like CcXyDHT and RlArDHT provide insights into their architecture. uef.fiuef.fiacs.org These enzymes typically exist as tetramers, with each monomer comprising two domains. uef.fiuef.fiacs.org The N-terminal domain often houses the binding site for the [Fe-S] cluster and the Mg²⁺ ion. uef.fiuef.fi The active site itself is commonly situated at the interface between monomers, incorporating residues from both the N-terminal and C-terminal regions of the interacting subunits. uef.fiuef.fi
A conserved serine residue, such as Ser490 in CcXyDHT and Ser480 in RlArDHT, is located within the active site and is thought to function as a base during the dehydration reaction. uef.fiuef.fiacs.org Studies on mutant enzymes, such as the RlArDHT_S480A mutant, have revealed conformational changes in the active site, suggesting that the Ser480 side chain, in its alkoxide ion form, acts as a base, while the [Fe-S] cluster functions as a Lewis acid in the elimination reaction. acs.org
It is notable that the specific cysteine residues involved in coordinating the [Fe-S] cluster are not universally conserved across the entire IlvD/EDD family, hinting at the possibility that different members of this superfamily may bind varying types of [Fe-S] clusters. uef.firesearchgate.net
Substrate and Metabolic Promiscuity of Related Dehydratases
Sugar acid dehydratases, including those related to this compound metabolism, often exhibit substrate and metabolic promiscuity, allowing microorganisms to catabolize a range of carbohydrates. mdpi.comasm.orgresearchgate.netnih.govnih.gov This promiscuity is observed in various microbial species, including archaea like Haloferax volcanii and Sulfolobus solfataricus, as well as bacteria such as Caulobacter crescentus and Herbaspirillum huttiense. mdpi.comasm.orgnih.govnih.govoup.comnih.govoup.com
For example, the xylonate/gluconate dehydratase found in Haloarcula species demonstrates promiscuity by acting on both C5 sugar acids like xylonate and arabinonate, and the C6 sugar acid gluconate. asm.org This enzyme shows high sequence identity to xylonate dehydratase from H. volcanii and gluconate dehydratase from H. marismortui. asm.org
In H. volcanii, a single xylonate dehydratase is involved in the degradation of both D-xylonate and L-arabinonate, highlighting its relaxed substrate specificity. oup.comoup.com Similarly, in Sulfolobus solfataricus, while a specific C5-dehydratase exists for xylonate and arabinonate, the initial glucose dehydrogenase and the downstream 2-keto-3-deoxygluconate (B102576) aldolase (B8822740) show promiscuity towards both C6 and C5 metabolites. nih.gov
Research on Herbaspirillum huttiense has identified a D-altronate dehydratase family protein that functions as a D-arabinonate dehydratase and utilizes this compound as a physiological substrate, ultimately converting it to α-ketoglutarate. nih.gov This enzyme also accepts several hexonates, such as D-altronate, D-idonate, and L-gluconate, as substrates, indicating broader substrate acceptance within this enzyme family. nih.gov
The promiscuity of these dehydratases extends beyond single substrates to involvement in multiple metabolic pathways. researchgate.netnih.gov This "metabolic promiscuity" allows microorganisms to channel different sugars through shared enzymatic steps, increasing metabolic efficiency. researchgate.netnih.gov
Enzymes of Downstream this compound Catabolism (e.g., 2-Keto-3-Deoxy-Xylonate Aldolase, Alpha-Ketoglutarate (B1197944) Semialdehyde Dehydrogenase)
Following the initial dehydration of this compound to 2-keto-3-deoxy-L-xylonate, the catabolic pathway diverges depending on the organism and the specific route employed (e.g., the Weimberg or Dahms pathways). uef.fimdpi.commdpi.commdpi.com Two key enzymes involved in the downstream catabolism of 2-keto-3-deoxy-xylonate are 2-keto-3-deoxy-xylonate aldolase and alpha-ketoglutarate semialdehyde dehydrogenase. mdpi.comoup.comnih.govoup.commdpi.com
2-Keto-3-Deoxy-Xylonate Aldolase: This enzyme (EC 4.1.2.18) catalyzes the cleavage of 2-keto-3-deoxy-L-pentonate (which includes 2-keto-3-deoxy-L-xylonate) into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.orgsemanticscholar.orggenome.jp This reaction is a key step in pathways like the Dahms pathway for pentose degradation. mdpi.commdpi.com Studies have shown that a 2-keto-3-deoxy-D-gluconate aldolase from Sulfolobus solfataricus can also catalyze the retro-aldol cleavage of 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate, producing pyruvate and glycolaldehyde, demonstrating its stereochemical promiscuity towards these enantiomeric substrates. researchgate.net
The reaction catalyzed by 2-keto-3-deoxy-L-pentonate aldolase can be represented as:
(Interactive Table: Reaction of 2-Keto-3-Deoxy-L-Pentonate Aldolase)
| Substrate | Products | Enzyme Commission Number |
| 2-Dehydro-3-deoxy-L-pentonate | Pyruvate, Glycolaldehyde | 4.1.2.18 |
Alpha-Ketoglutarate Semialdehyde Dehydrogenase: This enzyme (α-KGSADH) plays a critical role in the Weimberg pathway, where it catalyzes the conversion of alpha-ketoglutarate semialdehyde to alpha-ketoglutarate. mdpi.comoup.comnih.govoup.commdpi.com Alpha-ketoglutarate is a central intermediate in the citric acid cycle. mdpi.comoup.comnih.gov In the Weimberg pathway, 2-keto-3-deoxy-xylonate is first converted to alpha-ketoglutarate semialdehyde by a 2-keto-3-deoxy-xylonate dehydratase, and then α-KGSADH completes the conversion to alpha-ketoglutarate. mdpi.commdpi.com
In Haloferax volcanii, α-ketoglutarate semialdehyde dehydrogenase is involved in the degradation of both D-xylose and L-arabinose, which proceed via xylonate and arabinonate respectively. oup.comnih.govoup.com The enzyme from Haloarcula marismortui has shown activity with alpha-ketoglutarate semialdehyde, as well as succinate (B1194679) semialdehyde and glutardialdehyde, indicating some substrate flexibility. nih.gov It typically utilizes NADP⁺ as a cofactor with higher catalytic efficiency compared to NAD⁺. nih.gov
The reaction catalyzed by alpha-ketoglutarate semialdehyde dehydrogenase can be represented as:
(Interactive Table: Reaction of Alpha-Ketoglutarate Semialdehyde Dehydrogenase)
| Substrate | Cofactor | Products | Enzyme Commission Number |
| Alpha-Ketoglutarate Semialdehyde | NAD(P)⁺ | Alpha-Ketoglutarate, NAD(P)H | 1.2.1.26 |
These downstream enzymes, along with the dehydratases, form interconnected pathways that enable microorganisms to efficiently metabolize this compound and related pentose-derived compounds.
Biotechnological Production and Metabolic Engineering of L Xylonate
Native L-Xylonate Producing Microorganisms
Several naturally occurring microorganisms possess the metabolic machinery to produce this compound from D-xylose. These native producers have been investigated for their inherent bioproduction capabilities.
Bioproduction Capabilities of Naturally Occurring Strains
Native this compound producers include bacterial species such as Pseudomonas fragi, Klebsiella pneumoniae, Paraburkholderia sacchari, and Gluconobacter oxydans. sciepublish.comresearchgate.netmdpi.com Gluconobacter oxydans has been particularly noted for its efficiency in converting xylose to xylonate. researchgate.netfrontiersin.org For instance, the G. oxydans NL71 strain demonstrated remarkable production capabilities, achieving a titer of 586.3 g/L of xylonic acid from 600 g/L of xylose, with a yield of 95.1% and a volumetric productivity of 4.69 g/L/h. nih.gov Paraburkholderia sacchari has also shown high volumetric productivities, reaching up to 7.7 g L⁻¹ h⁻¹. mdpi.com
While native producers offer a starting point, challenges such as lower productivity compared to engineered strains or sensitivity to inhibitors present in lignocellulosic hydrolysates can limit their industrial application. nih.govnih.govfrontiersin.org
Table 1: Examples of Native this compound Producers and Their Production Metrics
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Gluconobacter oxydans NL71 | Xylose | 586.3 | 0.951 | 4.69 | nih.gov |
| Paraburkholderia sacchari | Xylose | - | - | 7.7 | mdpi.com |
| Pseudomonas fragi | Xylose | 92 | 0.92 | - | nih.gov |
Metabolic Engineering Strategies for Enhanced this compound Production
To overcome the limitations of native producers and improve this compound yield and productivity, significant efforts have been directed towards metabolically engineering various microorganisms. These strategies often involve introducing or enhancing the oxidative xylose metabolism pathway and minimizing competing pathways.
Heterologous Expression of this compound Biosynthetic Genes
A common metabolic engineering approach is the heterologous expression of key genes involved in the oxidative xylose to this compound pathway in suitable host organisms that naturally lack this capability or have inefficient pathways. nih.govplos.orgnih.gov The primary enzymes required are xylose dehydrogenase (XDH), which oxidizes xylose to xylonolactone, and xylonolactonase (XL), which hydrolyzes xylonolactone to xylonate. acs.orgplos.org Although xylonolactone can hydrolyze spontaneously, the presence of a lactonase can accelerate this conversion. sciepublish.comaalto.fimdpi.com
Escherichia coli and Corynebacterium glutamicum are frequently used as host organisms for heterologous expression due to their well-established genetic tools and rapid growth. nih.govnih.gov For example, co-expression of the Caulobacter crescentus xylose dehydrogenase gene (xdh) and xylonolactonase gene (xylC) in E. coli has been shown to enable xylonate production. nih.govplos.orgnih.gov Similarly, heterologous expression of xylB (encoding XDH) and xylC from C. crescentus in C. glutamicum has resulted in efficient xylonate bioconversion. sciepublish.comnih.gov
Yeast species like Saccharomyces cerevisiae and Kluyveromyces lactis have also been engineered for xylonate production through heterologous expression of XDH-encoding genes, such as xylB from C. crescentus. sciepublish.comaalto.fi While yeast may have limitations in xylose transport compared to E. coli, engineering efforts have aimed to improve this aspect. nih.gov
Rational Pathway Design and Optimization
Rational pathway design and optimization involve targeted genetic modifications to enhance carbon flux towards this compound production and minimize loss through competing pathways.
Overexpression of Key Dehydrogenase and Lactonase Genes
Overexpression of the genes encoding xylose dehydrogenase and xylonolactonase is a crucial strategy to increase the rate of xylose conversion to xylonate. acs.orgmdpi.commdpi.comd-nb.info Increased levels of XDH ensure efficient oxidation of xylose to xylonolactone. oup.com While xylonolactone can hydrolyze spontaneously, overexpression of xylonolactonase (xylC) can significantly increase the rate of xylonate production and prevent the accumulation of the intermediate xylonolactone. aalto.finih.gov Studies have shown that co-expression and overexpression of both genes lead to improved xylonate titers and productivity in engineered strains. acs.orgmdpi.comnih.gov
Disruption of Competing Xylose Catabolism Pathways
Microorganisms often possess native pathways for xylose metabolism, such as the xylose isomerase pathway, which convert xylose into intermediates that are channeled into central carbon metabolism for biomass formation or production of byproducts. nih.govmdpi.comfrontiersin.org To enhance this compound yield, these competing pathways are typically disrupted. acs.orgmdpi.comvtt.fi
In E. coli, for instance, the native xylose catabolism pathway involves xylose isomerase (xylA) and xylulose kinase (xylB). nih.govplos.orgnih.gov Disrupting the genes encoding these enzymes (xylA and xylB) blocks the conversion of xylose through this pathway, directing the carbon flux towards the introduced oxidative pathway for xylonate production. nih.govplos.orgnih.govmdpi.com This strategy has been successfully applied in engineered E. coli strains, leading to significantly higher xylonate titers and yields. nih.govplos.orgnih.gov
Table 2: Impact of Metabolic Engineering Strategies on this compound Production in E. coli
| Genetic Modification | Xylose Concentration (g/L) | Xylonate Titer (g/L) | Yield (% Theoretical) | Reference |
| Heterologous expression of xdh and xylC | 1 | 0.84 | - | nih.govplos.org |
| Heterologous expression of xdh and xylC + ΔxylAΔxylB | 30 | 27.3 | ~88 | nih.govplos.orgnih.gov |
Cofactor Engineering for Improved Redox Balance
Efficient microbial production of this compound often relies on enzymatic pathways that involve redox reactions, requiring balanced levels of cofactors such as NAD(H) and NADP(H). Cofactor engineering strategies aim to optimize the availability and regeneration of these cofactors to enhance the activity of key enzymes in the this compound biosynthesis pathway and minimize the accumulation of unwanted byproducts like xylitol (B92547).
Engineering approaches can involve overexpressing enzymes that regenerate the required cofactor or redirecting metabolic flux to pathways that produce the necessary cofactors. For instance, expressing NADP+-dependent D-glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH) in S. cerevisiae has been shown to facilitate NADPH regeneration without CO2 production, leading to improved D-xylose fermentation to ethanol (B145695) with higher rates and yields and reduced xylitol production. nih.gov While redox balancing was not always successful in improving D-xylonate (B1235713) production in S. cerevisiae in earlier studies, inherent routes for NADP+ regeneration in hosts like Kluyveromyces lactis may still be beneficial. vtt.fi
Enhanced Substrate Transport through Transporter Engineering
The efficient uptake of xylose from the fermentation medium into the microbial cell is a critical factor limiting this compound production, especially when using lignocellulosic hydrolysates as feedstocks which may contain inhibitors. Many native microbial hosts, particularly Saccharomyces cerevisiae, have limited capacity for D-xylose uptake. researchgate.net Transporter engineering focuses on improving the transport of xylose into the cell and, in some cases, the export of the produced xylonate.
Introducing or enhancing the expression of efficient xylose transporters can significantly improve xylose utilization and subsequent this compound production. For example, bioprospecting for new sugar transporters from D-xylose-consuming microorganisms, such as the filamentous fungus Trichoderma reesei, has led to the identification of transporters like Xltr1p that exhibit more efficient D-xylose transport activity when expressed in yeast compared to endogenous transporters like Gal2p. researchgate.net In Escherichia coli, the expression of the xylose uptake transporter IolT has also been shown to improve xylose uptake, cell growth, and conversion into xylonate. mdpi.com Efficient substrate transport is crucial for overcoming limitations in xylose metabolism and achieving high product titers.
Strain Development in Diverse Microbial Hosts
The development of efficient microbial strains is central to the biotechnological production of this compound. Various microorganisms, including bacteria and yeasts, have been explored and engineered for this purpose. The choice of host depends on factors such as native xylose metabolism pathways, tolerance to inhibitors present in feedstocks, and amenability to genetic manipulation.
Escherichia coli: E. coli is a widely used industrial microorganism due to its rapid growth and well-established genetic tools. nih.gov Engineered E. coli strains have been developed to produce xylonate from xylose. One approach involves introducing heterologous enzymes like xylose dehydrogenase (xdh) and xylonolactonase (xylC) from organisms such as Caulobacter crescentus to convert xylose to xylonate. nih.govd-nb.info Disrupting native xylose catabolism pathways, such as those involving xylose isomerase (xylA) and xylulokinase (xylB), can redirect carbon flux towards xylonate production. nih.gov Engineered E. coli strains have achieved significant xylonate titers and productivities under fed-batch conditions. nih.gov
Pichia kudriavzevii: Pichia kudriavzevii has demonstrated tolerance to inhibitors found in lignocellulosic hydrolysates. mdpi.com Recombinant P. kudriavzevii strains have been constructed for efficient D-xylonate production at low pH conditions, showing potential for utilizing non-detoxified lignocellulosic biomass. mdpi.com
Saccharomyces cerevisiae: While S. cerevisiae is a prominent industrial yeast, its native ability to metabolize xylose is limited. researchgate.net Engineering S. cerevisiae for xylose utilization and xylonate production typically involves introducing heterologous xylose metabolic pathways, often from other yeasts or bacteria. researchgate.net Expression of xylose dehydrogenase genes, such as xylB from Caulobacter crescentus, has enabled S. cerevisiae to produce D-xylonate from D-xylose. researchgate.net Deletion of the aldose reductase gene (GRE3) can help reduce the formation of xylitol, a common byproduct of xylose metabolism in yeast. researchgate.net
Kluyveromyces lactis: Kluyveromyces lactis is another yeast host explored for xylonate production. It has been shown to produce xylonate from xylose, with reported titers up to 19 g/L from 40 g/L xylose in some studies. nih.gov
Corynebacterium glutamicum: Corynebacterium glutamicum has also been metabolically engineered for xylonic acid production from lignocellulosic hydrolysates. embrapa.br
Zymomonas mobilis: Zymomonas mobilis, known for its efficient ethanol production, has been engineered to produce xylonic acid from lignocellulosic hydrolysate by introducing genes encoding xylose dehydrogenase. embrapa.brmdpi.com Recombinant Z. mobilis strains have achieved notable xylonic acid titers and yields, demonstrating its potential as a platform for organic acid production from biomass. embrapa.brmdpi.com
Strain development efforts often involve a combination of genetic modifications, including the introduction of heterologous genes, deletion of competing pathways, and optimization of gene expression, along with adaptive evolution strategies to improve xylose utilization and inhibitor tolerance. researchgate.net
Fermentation Process Development for this compound Production
Optimizing fermentation processes is crucial for achieving high titers, yields, and productivities of this compound. This involves selecting appropriate bioreactor cultivation strategies, utilizing cost-effective feedstocks, and controlling key process parameters like pH.
Bioreactor Cultivation Strategies (Batch, Fed-Batch, Continuous)
Different bioreactor cultivation strategies are employed for this compound production, each with its own advantages and disadvantages. infors-ht.comeppendorf.com
Batch Fermentation: In batch fermentation, all nutrients are provided at the beginning of the process, and no additional nutrients are added during the run. infors-ht.comeppendorf.com This is the simplest mode of operation and is often used for initial strain characterization and optimization studies. infors-ht.com However, substrate inhibition or nutrient depletion can limit cell growth and product formation in batch cultures, potentially leading to lower final product concentrations compared to other strategies. wikipedia.org
Continuous Fermentation: Continuous fermentation involves the continuous feeding of fresh medium into the bioreactor while simultaneously removing culture broth. infors-ht.comeppendorf.com This mode allows for maintaining a steady state, where cell density and product formation rate remain constant over extended periods. infors-ht.comeppendorf.com Continuous processes can offer high space-time yields but also increase the risk of contamination and potential for strain instability over long durations. infors-ht.com While less common for xylonate production compared to fed-batch, continuous culture has shown promise for producing other enzymes from lignocellulosic hydrolysates with higher productivity compared to batch cultures. scielo.br
The choice of cultivation strategy depends on the specific microbial host, the metabolic pathway used, and the desired production scale and economics.
Utilization of Lignocellulosic Biomass Hydrolysates as Feedstocks
Utilizing lignocellulosic biomass hydrolysates as feedstocks for this compound production offers a sustainable and cost-effective alternative to pure sugars. Lignocellulosic biomass is abundant and renewable, primarily composed of cellulose, hemicellulose, and lignin. mdpi.com Pretreatment and enzymatic hydrolysis of lignocellulosic materials release fermentable sugars, including xylose, which is a primary component of hemicellulose. mdpi.comnjfu.edu.cn
However, lignocellulosic hydrolysates often contain inhibitory compounds generated during the pretreatment process, such as furfural, hydroxymethylfurfural (HMF), and acetic acid, which can negatively impact microbial growth and fermentation efficiency. mdpi.comnjfu.edu.cn Therefore, microbial strains used for fermentation of hydrolysates need to possess tolerance to these inhibitors or require detoxification steps of the hydrolysate. mdpi.comnjfu.edu.cn
Despite the presence of inhibitors, several studies have demonstrated the successful production of xylonic acid from lignocellulosic hydrolysates using various microorganisms, including Gluconobacter oxydans, engineered Escherichia coli, Zymomonas mobilis, and Pichia kudriavzevii. mdpi.comembrapa.brmdpi.comnjfu.edu.cn The ability to efficiently utilize xylose from these complex feedstocks is a key factor for the economic viability of bio-based this compound production. mdpi.com
Impact of pH Control on this compound Productivity and Yield
Maintaining an optimal pH during fermentation is critical for microbial growth, enzyme activity, and product stability, significantly impacting this compound productivity and yield. The optimal pH range can vary depending on the microbial host and the specific enzymes involved in the xylonate production pathway.
For some microorganisms, maintaining a specific pH is essential for efficient substrate uptake, particularly for symporter-type sugar transporters whose activity is coupled with proton transport. researchgate.net Furthermore, the activity of key enzymes like xylose dehydrogenase and xylonolactonase can be pH-dependent.
Studies have investigated the effect of pH on xylonate production in different hosts. For instance, in Saccharomyces cerevisiae engineered for D-xylonate production, the production rate and yield were found to be influenced by pH, with differences observed between fermentation at pH 5.5 and pH 3.0. researchgate.net While extracellular D-xylonate production was initially higher at both pH 5.5 and pH 3.0 when a lactonase was co-expressed, sustained production at pH 3.0 was observed. researchgate.net However, cell vitality and viability decreased at pH 3.0 during production. researchgate.net
Cell-Free Enzymatic Systems for this compound Synthesis
Cell-free enzymatic systems for this compound synthesis typically involve reconstituting the relevant metabolic pathway enzymes in vitro. This approach allows for precise control over enzyme concentrations, cofactor regeneration, and reaction conditions, which are often difficult to manipulate in whole-cell systems. frontiersin.org The primary substrate for this compound production in these systems is often L-arabinose, a common pentose (B10789219) sugar found in lignocellulosic biomass. hmdb.ca
One key enzymatic route for this compound synthesis from L-arabinose involves a series of oxidation and dehydration steps. The Weimberg pathway, naturally found in some microorganisms like Caulobacter crescentus, provides a basis for such cell-free systems. researchgate.netnih.gov In this pathway, L-arabinose is initially oxidized. While the Weimberg pathway is primarily associated with D-xylose degradation to α-ketoglutarate, analogous enzymes can act on L-arabinose and its derivatives. researchgate.netresearchgate.net
Research into cell-free this compound synthesis has explored the use of specific enzymes and enzyme cascades. For instance, studies have investigated enzymes involved in the non-phosphorylative metabolism of pentose sugars. nsf.gov The conversion of L-arabinose to L-arabinonate is a crucial initial step. Subsequently, L-arabinonate can be dehydrated. Enzymes like L-arabinonate dehydratase (EC 4.2.1.25) play a role in this conversion. diamond.ac.uknih.gov Further enzymatic steps are then required to yield this compound.
Cell-free systems can be constructed using purified enzymes or crude cell-free extracts (CFEs) containing the desired enzymatic activities. acs.orgosti.gov Using CFEs can be more cost-effective as it bypasses the need for extensive protein purification. acs.org
While specific detailed data tables focusing solely on cell-free this compound synthesis from research findings are not extensively available in the provided snippets, the principles and enzymatic steps from related pentose metabolism pathways and D-xylonate cell-free synthesis are highly relevant. The conversion of L-arabinose to this compound in a cell-free system would likely involve enzymes catalyzing similar oxidation and potential dehydration or isomerization reactions to those seen in D-xylose or L-arabinose degradation pathways.
Based on the information, a hypothetical cell-free system for this compound synthesis from L-arabinose could involve enzymes that:
Oxidize L-arabinose to L-arabinonolactone.
Hydrolyze L-arabinonolactone to L-arabinonate (potentially spontaneous or enzyme-catalyzed by a lactonase).
Convert L-arabinonate to this compound through a series of enzymatic steps, possibly involving dehydration and reduction or isomerization depending on the specific pathway engineered.
Research findings on related systems highlight the importance of cofactor regeneration (e.g., NAD+/NADH) for oxidative steps and optimizing enzyme ratios and reaction conditions (like pH and temperature) for maximal product yield. frontiersin.orgnih.govacs.org
Here is an example of how data from related cell-free systems could be presented, illustrating the type of information relevant to this compound synthesis:
| System Type | Substrate | Key Enzymes Involved | Cofactor Regeneration System | Conversion Efficiency (%) | Reference |
| Multienzyme System (D-Xylonate) | D-Xylose | Xylose Dehydrogenase (C. crescentus), Alcohol Dehydrogenase (C. kluyveri) | NAD+/NADH | >95 | acs.orgnih.gov |
| Cell-Free Extract (D-Xylonate) | D-Xylose | Xylose Dehydrogenase (C. crescentus - overexpressed) | NAD+/NADH | Excellent (at lower conc.) | acs.org |
| Enzymatic Cascade (D-Xylonate) | Hemicelluloses | Four-enzyme complex including XylB | Not specified | Micromolar scale | acs.org |
Note: This table presents data from D-xylonate synthesis as a relevant example due to the lack of specific detailed data on cell-free this compound synthesis in the provided snippets. Cell-free this compound synthesis would involve different enzymes acting on L-arabinose or its derivatives.
Further research is needed to fully characterize and optimize cell-free enzymatic systems specifically for this compound production from substrates like L-arabinose, including identifying the most efficient enzyme combinations, reaction conditions, and strategies for high product titers and yields.
Advanced Analytical Methodologies for L Xylonate Research
Chromatographic Techniques for L-Xylonate Separation and Quantification
Chromatography plays a vital role in isolating and measuring this compound from various sample types. Different chromatographic methods offer varying degrees of separation efficiency, sensitivity, and applicability depending on the sample complexity and the required level of detail.
Ion Chromatography (IC) is a technique specifically designed for the separation and quantification of ions and polar molecules based on their charge. innovatechlabs.com, lucideon.com It is closely related to High-Performance Liquid Chromatography (HPLC) and utilizes a stationary phase with ion-exchange resin to separate components. innovatechlabs.com, lucideon.com Detection is typically achieved using a conductivity detector. innovatechlabs.com
IC has been demonstrated as an effective method for the determination of xylose, xylonolactone, and xylonate in culture broths. nih.gov, plos.org One study utilized an ICS-3000 IC system equipped with an IonPac AS11 anion chromatography column and an AG-11 guard column. nih.gov, plos.org Elution was performed using a mixture of NaOH and water, with electrochemical detection. nih.gov, plos.org This method offered improved separation of xylose, xylonolactone, and xylonate compared to some traditional HPLC methods where these compounds exhibited similar retention times, leading to potential inaccuracies in measurement. nih.gov, plos.org
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that separates components of a mixture based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. innovatechlabs.com While general HPLC methods using ion exclusion columns, such as Aminex HPX-87H, have been used to determine extracellular metabolites including xylose, xylonate, and xylonolactone, they often suffer from insufficient resolution between xylose and xylonate. nih.gov, tandfonline.com, plos.org, tandfonline.com This lack of separation can necessitate workarounds like quantifying xylonate by UV absorbance and subtracting it from the refractive index signal to estimate xylose concentration, which is less preferable than achieving direct chromatographic separation. tandfonline.com, tandfonline.com Furthermore, ion exclusion HPLC methods can be time-consuming, requiring 30–50 minutes per sample. tandfonline.com, tandfonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Evaporative Light Scattering Detection (ELS) or Evaporative Light Scattering Detection (ELSD) offers advantages for the rapid and sensitive analysis of this compound, particularly for compounds that lack strong UV chromophores. researchgate.net, tandfonline.com, nih.gov, wikipedia.org ELSD is a quasi-universal detector that can detect any analyte less volatile than the mobile phase. researchgate.net The principle involves nebulizing the column effluent, evaporating the mobile phase in a heated drift tube, and then detecting the scattered light from the remaining non-volatile analyte particles. researchgate.net, wikipedia.org
A rapid UHPLC method utilizing an amide column in combination with an ELSD has been developed for the analysis of D-xylonate (B1235713) in fermentation samples. researchgate.net, tandfonline.com, tandfonline.com, nih.gov This method achieved baseline separation of D-xylonate from other fermentation medium components within a short analysis time of 12 minutes per sample. tandfonline.com, tandfonline.com The dynamic range of the ELSD for D-xylonic acid was found to be 0.2–7.0 g/L, with good correlation to power curve fitting within this range. tandfonline.com This approach minimizes sample preparation, often requiring only filtration. tandfonline.com, tandfonline.com The use of an amide column is particularly effective for separating polar compounds like xylonate. tandfonline.com, tandfonline.com
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling, enabling the identification and quantification of small molecular metabolites. nih.gov, nih.gov GC-MS is well-suited for analyzing volatile or semi-volatile compounds and often requires chemical derivatization to increase the volatility of polar metabolites like xylonate. nih.gov Common derivatization methods include silylation, acylation, and alkylation. nih.gov, mdpi.com
GC-MS-based metabolomics allows for both targeted analysis of specific metabolites and untargeted profiling to discover novel compounds. nih.gov While GC-MS is a mature technology with established protocols for analyzing various metabolites, including sugar acids, its application to this compound specifically for metabolite profiling in complex biological matrices has been explored. core.ac.uk, nih.gov The technique can identify and semi-quantify a large number of compounds in biological fluids after appropriate sample preparation and derivatization. nih.gov
Challenges in this compound Analysis in Complex Fermentation Broths and Biological Matrices
Analyzing this compound in complex matrices such as fermentation broths and biological samples presents several challenges. These matrices contain a multitude of diverse compounds, including sugars, organic acids, proteins, salts, and media components, which can interfere with the accurate separation and detection of this compound. tandfonline.com, tandfonline.com, mdpi.com
One significant challenge, as highlighted with traditional HPLC methods, is achieving sufficient chromatographic resolution to separate this compound from co-eluting compounds, particularly its precursor xylose. nih.gov, tandfonline.com, plos.org, tandfonline.com Insufficient resolution can lead to inaccurate quantification. tandfonline.com, tandfonline.com
Sample preparation is another critical aspect and often the most challenging step when dealing with complex biological matrices. mdpi.com Biological fluids, such as blood or fermentation broth, contain high concentrations of various components that can interfere with analytical instruments or column performance. mdpi.com Effective sample preparation methods are required to remove interfering substances and concentrate the analyte of interest. While techniques like liquid/liquid extraction (LLE) and solid-phase extraction (SPE) are common, they can be labor-intensive and may not always be sufficient to clean up highly complex samples. mdpi.com The need for derivatization for techniques like GC-MS also adds complexity and potential for quantification uncertainty if not optimized. mdpi.com
Furthermore, the concentration of this compound in these matrices can vary widely depending on the production method or biological process being studied, requiring analytical methods with sufficient sensitivity and a wide dynamic range. researchgate.net, tandfonline.com, nih.gov
Development of Rapid and High-Throughput Analytical Methods for Research
The need for efficient analysis in research and industrial settings has driven the development of rapid and high-throughput analytical methods for this compound. High-throughput analysis (HTA) systems aim to increase sample processing speed and reduce manual labor. mdpi.com
UHPLC-ELSD methods, with their shorter run times compared to traditional HPLC, represent a step towards more rapid analysis. tandfonline.com, tandfonline.com The 12-minute analysis time reported for a UHPLC-ELSD method for D-xylonate in fermentation samples is significantly faster than traditional ion exclusion HPLC. tandfonline.com, tandfonline.com
The optimization of existing methods, such as the careful selection of column type (e.g., amide columns for polar compounds) and detector parameters (e.g., gas pressure in ELSD), also contributes to developing more efficient and potentially higher-throughput workflows for this compound analysis. tandfonline.com, tandfonline.com, waters.com
Research Perspectives and Future Directions in L Xylonate Studies
Discovery and Characterization of Novel L-Xylonate Metabolic Pathways and Enzymes
A primary challenge and opportunity in the field lie in closing the gap between the vast amount of genomic sequence data available and the functional assignment of novel enzymes and metabolic pathways. researchgate.netnih.gov Computation-guided strategies, which combine metabolite docking with analysis of genome neighborhoods, are proving synergistic in predicting the function of uncharacterized enzymes and identifying the metabolic pathways in which they participate. nih.gov This approach allows for the discovery of new metabolic routes for common molecules and entirely new enzymatic chemistries. researchgate.netnih.gov
A notable success in this area is the discovery and characterization of a novel metabolic pathway that converts this compound to α-ketoglutarate, a central metabolite in the tricarboxylic acid (TCA) cycle. researchgate.net In the bacterium Herbaspirillum huttiense, researchers identified a gene cluster related to pentose (B10789219) metabolism. researchgate.net Through biochemical characterization and gene expression analyses, they determined that this compound is a physiological substrate for an enzyme in this cluster, which was previously annotated as a D-arabinonate dehydratase. researchgate.net This discovery elucidated a new non-phosphorylative pathway for this compound catabolism, expanding the known metabolic landscape for this compound. researchgate.net Such discoveries, enabled by combining genomic context analysis with experimental validation, are crucial for understanding the natural roles of this compound and for harnessing its metabolic potential in engineered systems. nih.govillinois.edu
Expanding the Scope of this compound-Derived Biochemicals
This compound serves as a versatile precursor for a range of biochemicals. While much of the research has focused on the D-isomer (D-xylonate) due to its direct derivation from the abundant hemicellulose sugar D-xylose, the established pathways highlight the potential of the xylonate scaffold in chemical synthesis.
1,2,4-Butanetriol (B146131) (BT) is a valuable chemical used as a precursor for pharmaceuticals and the energetic plasticizer 1,2,4-butanetriol trinitrate. nih.govbohrium.com Biotechnological production of BT has been successfully demonstrated in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae using pathways that proceed through a xylonate intermediate. nih.govfrontiersin.org The established biosynthetic route involves a series of enzymatic reactions:
Dehydrogenation: D-xylose is oxidized to D-xylonolactone. plos.org
Hydrolysis: D-xylonolactone is hydrolyzed to D-xylonate (B1235713). plos.orgresearchgate.net
Dehydration: D-xylonate is dehydrated by a xylonate dehydratase to form 2-keto-3-deoxy-d-xylonate (KDX). researchgate.netmanchester.ac.uk
Decarboxylation: KDX is decarboxylated by a 2-ketoacid decarboxylase to produce 3,4-dihydroxybutanal. nih.govmanchester.ac.uk
Reduction: 3,4-dihydroxybutanal is reduced by an alcohol dehydrogenase or aldehyde reductase to yield 1,2,4-butanetriol. nih.govmanchester.ac.uk
A key rate-limiting enzyme in this pathway is often the D-xylonate dehydratase, which contains an iron-sulfur [Fe-S] cluster. frontiersin.orgkobe-u.ac.jp Metabolic engineering efforts have focused on improving the activity of this enzyme. For instance, in S. cerevisiae, modifying the metabolism of iron to enhance the formation of functional Fe-S enzymes improved catalytic activity significantly. frontiersin.orgkobe-u.ac.jp Further strategies to optimize BT production include screening for more efficient 2-ketoacid decarboxylases, blocking competing metabolic pathways, and balancing the cellular redox state (NADH/NADPH) to meet the cofactor demands of the pathway enzymes. nih.govbohrium.comnih.govmanchester.ac.uk
Table 1: Engineered Production of 1,2,4-Butanetriol (BT) via a Xylonate Intermediate
| Microorganism | Key Genetic Modifications / Strategy | Substrate | BT Titer (g/L) | Molar Yield (%) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Overexpression of NADH kinase (POS5Δ17) to balance cofactors; fed-batch with glucose and xylose. | Xylose, Glucose | 6.6 | 57 | nih.govbohrium.com |
| Escherichia coli | Deletion of glucose transporter (ptsG) and phosphoglucose (B3042753) isomerase (pgi) to enhance NADPH supply. | Xylose | 36.63 | - | nih.gov |
| Escherichia coli | Co-overexpression of xylonate dehydratase (YjhG) and aldehyde reductase (YqhD); inactivation of competing 2-keto acid reductase (yiaE). | - | 5.1 | - | nih.gov |
| Saccharomyces cerevisiae | Fe metabolic engineering to improve xylonate dehydratase activity; screening of 2-ketoacid decarboxylase (KdcA). | Xylose | 1.7 | 24.5 | kobe-u.ac.jpsciepublish.com |
| Escherichia coli | Enzyme engineering of d-xylonate dehydratase (YjhGT325F) and co-expression of SUF [Fe–S] cluster biosynthesis system. | D-xylose | 10.36 | 73.6 | nih.gov |
The metabolic pathway intermediate 2-keto-3-deoxy-xylonate (KDX) is a branch point for synthesizing other valuable chemicals, notably glycolate (B3277807) and ethylene (B1197577) glycol. nih.govnih.gov A novel biosynthetic route established in E. coli utilizes the xylose degradation pathway from Caulobacter crescentus to convert D-xylose to D-xylonate. nih.govd-nb.info The native E. coli enzymes then take over:
D-xylonate is converted by xylonate dehydratase (yjhG) to KDX. nih.gov
KDX is then cleaved by 2-keto-3-deoxy-d-xylonate aldolase (B8822740) (yjhH) into pyruvate (B1213749) and glycolaldehyde (B1209225). nih.govd-nb.info
Glycolaldehyde can be oxidized by an aldehyde dehydrogenase (aldA) to produce glycolate or reduced by an aldehyde reductase to produce ethylene glycol. nih.govnih.gov
This pathway is advantageous as it does not require an ATP-consuming phosphorylation step for xylose assimilation. nih.gov Engineering efforts have focused on increasing the carbon flux towards these products by deleting genes responsible for byproduct formation. For example, knocking out the gene ackA (acetate kinase) significantly reduces the accumulation of acetate (B1210297), a major byproduct, thereby improving the yield of glycolate. d-nb.inforesearchgate.net Similarly, deleting aldA prevents the oxidation of glycolaldehyde to glycolate, channeling the intermediate towards ethylene glycol production. nih.govnih.gov
Table 2: Production of Glycolate and Ethylene Glycol (EG) from Xylose
| Product | Microorganism | Key Genetic Modifications | Final Titer (g/L) | Yield (g/g xylose) | Reference |
|---|---|---|---|---|---|
| Glycolate | Escherichia coli | Introduced xylose dehydrogenase (xdh) and xylonolactonase (xylC); deleted acetate kinase (ackA). | 43.60 | 0.46 | researchgate.net |
| Ethylene Glycol (EG) | Escherichia coli | Employed NADH-dependent reductase (FucO); deleted arcA and aldA to suppress acetate and glycolate formation. | 72 | 0.40 | nih.govnih.gov |
Alpha-ketoglutarate (B1197944) (α-ketoglutarate) is a key intermediate in the TCA cycle and a valuable metabolite with applications as a nutritional supplement and a precursor for various chemicals. nih.gov this compound metabolism can be directly integrated with the central carbon metabolism through its conversion to α-ketoglutarate. As discovered in Herbaspirillum huttiense, this compound can be converted to α-ketoglutarate through a non-phosphorylative pathway, designated Route II. researchgate.net
Additionally, the Weimberg pathway, first identified in Caulobacter crescentus, converts D-xylose into α-ketoglutarate via a D-xylonate intermediate. researchgate.netresearchgate.net The enzymes in this pathway are xylose dehydrogenase, xylonolactonase, xylonate dehydratase, 2-keto-3-deoxy-xylonate dehydratase, and α-ketoglutarate semialdehyde dehydrogenase. researchgate.netresearchgate.net This pathway provides a direct route from pentose sugars to a five-carbon TCA cycle intermediate. Engineering this pathway into industrial microorganisms offers a promising strategy for the sustainable production of α-ketoglutarate and its derivatives from renewable hemicellulosic feedstocks. researchgate.net
Application of Systems Biology and Multi-Omics Approaches in this compound Research (e.g., Transcriptomics, Proteomics, Metabolomics)
To fully understand and optimize this compound metabolic pathways, systems biology approaches are indispensable. Multi-omics analyses, including transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to genetic modifications and changing environmental conditions. These techniques are crucial for identifying metabolic bottlenecks, uncovering regulatory networks, and discovering novel enzyme functions. nih.gov
For instance, when engineering a pathway, the accumulation of an intermediate metabolite detected through metabolomics can pinpoint a rate-limiting enzymatic step. nih.gov Transcriptomics can then reveal whether the gene encoding the subsequent enzyme is being poorly transcribed, while proteomics can determine if the enzyme itself is not being expressed or is unstable. This integrated data allows for a more targeted and rational approach to metabolic engineering.
In the context of discovering novel pathways, multi-omics approaches are used for validation. After a potential pathway is predicted through genomic analysis, transcriptomics can confirm that the genes encoding the pathway's enzymes are co-regulated and expressed under specific conditions (e.g., in the presence of this compound). nih.gov Metabolomics analysis of engineered strains can then be used to detect the predicted intermediates and final products, confirming the in vivo function of the pathway. nih.gov As research into this compound metabolism progresses, the application of these systems biology tools will be essential for moving from foundational discoveries to industrially viable production processes. nih.gov
Sustainable this compound Production within Integrated Biorefinery Concepts
The economic viability of producing this compound and its derivatives is heavily dependent on the use of inexpensive and abundant feedstocks. Lignocellulosic biomass, such as agricultural residues (corn cobs, rice straw, sugarcane bagasse) and forestry waste, represents a sustainable and non-food-competitive source of pentose sugars like xylose. kobe-u.ac.jpnih.govnih.govmdpi.com Integrating this compound production into a biorefinery framework, where biomass is fractionated and converted into a portfolio of value-added products, is a key future direction.
Microorganisms capable of utilizing xylose from lignocellulosic hydrolysates are critical for this concept. Researchers have engineered robust industrial strains, including E. coli, S. cerevisiae, and Corynebacterium glutamicum, to efficiently convert xylose to xylonate. kobe-u.ac.jpnih.govnih.gov A significant challenge is the presence of inhibitory compounds in the hydrolysates, which are generated during biomass pretreatment. researchgate.net Strain development focuses on improving tolerance to these inhibitors.
Overcoming Current Bioprocess Limitations for Industrial-Scale this compound Production
The transition of this compound production from laboratory-scale experiments to industrial-scale manufacturing is currently impeded by several key bioprocess limitations. These challenges span microbial strain efficiency, fermentation process control, and downstream purification. Addressing these bottlenecks through targeted research is critical for establishing an economically viable and sustainable bio-production platform for this compound.
A primary hurdle is achieving high product titers, yields, and productivities. While native producers like Gluconobacter oxydans have demonstrated the potential for high concentrations of xylonate, they often suffer from slow growth and complex nutritional requirements, making them less suitable for industrial processes. mdpi.com Genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae offer faster growth and are more amenable to genetic manipulation, but often face their own set of challenges. mdpi.complos.org
One significant issue in engineered hosts is the presence of native metabolic pathways that compete for the D-xylose substrate, thereby diverting carbon flux away from this compound synthesis. plos.orgnih.gov Furthermore, the accumulation of this compound and its precursor, L-xylonolactone, can be toxic to the microbial host, leading to reduced cell viability and inhibiting the fermentation process, particularly at the low pH levels that are desirable for reducing contamination and downstream processing costs. vtt.finih.gov
The bioconversion process itself presents several operational challenges. The oxidation of D-xylose to this compound is an oxygen-dependent reaction, meaning that inadequate oxygen supply can severely limit the production rate, especially in large-scale, high-cell-density fermentations. mdpi.comfrontiersin.org Concurrently, the formation of L-xylonic acid causes a decrease in the pH of the fermentation medium, necessitating robust pH control systems to maintain optimal conditions for the microbial catalyst. vtt.fi
Future research is focused on integrated strategies that combine metabolic engineering, bioprocess optimization, and advanced purification techniques to overcome these limitations.
Metabolic and Strain Engineering Strategies
A key focus of future research is the rational design of microbial cell factories to enhance the efficiency of the this compound production pathway. This involves not only introducing the necessary enzymes for D-xylose conversion but also optimizing the host's metabolic network to support high-yield production.
Redirecting Carbon Flux: A critical strategy is the elimination of competing metabolic pathways. In hosts like E. coli, the native D-xylose catabolism pathway can be blocked by deleting key genes, such as xylA (xylose isomerase) and xylB (xylulokinase). plos.orgnih.gov This knockout strategy effectively redirects the flow of D-xylose exclusively towards the engineered this compound pathway, significantly improving the product yield. plos.orgnih.gov
Enhancing Pathway Enzymes: The efficiency of the conversion is highly dependent on the catalytic activity of the enzymes involved. Co-expression of a highly active D-xylose dehydrogenase (xdh) and a D-xylonolactonase (xylC), for instance from Caulobacter crescentus, ensures the rapid conversion of D-xylose to this compound while preventing the accumulation of the inhibitory intermediate, L-xylonolactone. plos.orgplos.org Further improvements can be realized through enzyme engineering to enhance catalytic efficiency and stability. nih.gov
Improving Host Tolerance: The toxicity of this compound at high concentrations is a major limiting factor. vtt.fi Research is directed towards identifying and engineering strains with inherent or improved tolerance to acidic conditions and high product titers. Organisms like the yeast Pichia kudriavzevii have shown remarkable natural tolerance, making them promising candidates for robust industrial production. mdpi.com
Cofactor Regeneration: The D-xylose dehydrogenase enzyme requires the cofactor NAD+ for its activity. mdpi.comacs.org Ensuring a continuous and balanced supply of this cofactor is essential. Future strategies involve engineering the host's central metabolism to optimize NAD+ regeneration, thereby preventing it from becoming a rate-limiting factor in this compound synthesis.
The table below summarizes key metabolic engineering targets and their impact on this compound production.
Table 1: Metabolic Engineering Strategies for Enhanced this compound Production| Challenge | Metabolic Engineering Strategy | Target Gene(s)/Pathway | Intended Outcome | Supporting Evidence |
|---|---|---|---|---|
| Substrate Competition | Block native xylose utilization | xylA, xylB in E. coli | Redirects carbon flux from native metabolism to the this compound pathway. | Deletion of xylA and xylB significantly increased xylonate yield from xylose. plos.orgnih.gov |
| Intermediate Inhibition | Overexpress efficient lactonase | xylC (xylonolactonase) | Prevents accumulation of inhibitory L-xylonolactone by promoting its hydrolysis to this compound. | Co-expression of xdh and xylC converted most of the intermediate to the final product. plos.orgnih.gov |
| Product Toxicity | Select/engineer robust hosts | N/A | Improve cell viability and productivity in the presence of high this compound concentrations and low pH. | Pichia kudriavzevii demonstrates high tolerance to xylonate and acidic stress. mdpi.com |
| Cofactor Limitation | Engineer cofactor regeneration | Central metabolic pathways | Ensure a sufficient supply of NAD+ to maintain high activity of xylose dehydrogenase. | Deficient NAD+ recycling was identified as a reason for low efficiency in the oxidative pathway. mdpi.com |
| Byproduct Formation | Delete byproduct synthesis pathways | Genes for acetate, ethanol (B145695), lactate | Reduce carbon loss to unwanted byproducts, increasing the yield of this compound. | Knocking out genes for byproduct synthesis decreased their production during fermentation. acs.org |
Bioprocess Design and Optimization
Parallel to strain development, optimizing the fermentation process is crucial for maximizing productivity and achieving industrially relevant scales.
Fed-Batch Fermentation: To achieve high cell densities and product titers without substrate inhibition, fed-batch strategies are essential. This approach involves the controlled feeding of D-xylose and other nutrients throughout the fermentation, maintaining optimal concentrations for growth and production. An engineered E. coli strain in a fed-batch culture produced up to 27.3 g/L of this compound. plos.orgnih.gov
Oxygen Supply Management: As an oxidative process, efficient oxygen transfer is paramount. Bioreactor design and operation parameters, such as agitation speed and aeration rate, must be optimized to ensure the volumetric oxygen transfer coefficient (kLa) does not become the limiting factor. frontiersin.org Increasing oxygen availability has been shown to significantly enhance xylonate accumulation. nih.gov
Consolidated Bioprocessing (CBP): A promising future direction is the development of CBP, where a single engineered microorganism is capable of both breaking down lignocellulosic biomass (xylan) and converting the released sugars into this compound. nih.gov This approach would eliminate the need for separate costly enzymatic hydrolysis steps, significantly streamlining the production pipeline and improving process economics.
Advanced Downstream Processing: Innovations in purification are critical. The use of whole-cell biocatalysts can be bypassed by employing immobilized enzyme systems, which can simplify product recovery and increase conversion rates. nih.govacs.org Developing more economical separation technologies, such as advanced membrane filtration and chromatography techniques, is an active area of research aimed at reducing the high costs associated with downstream processing. researchgate.net
The following table outlines key bioprocess challenges and the corresponding optimization strategies.
Table 2: Bioprocess Optimization Strategies for Industrial this compound Production| Limitation | Optimization Strategy | Key Parameters | Objective | Supporting Evidence |
|---|---|---|---|---|
| Low Product Titer | Fed-Batch Fermentation | Substrate feed rate, nutrient concentration | Achieve high cell density and high product concentration while avoiding substrate inhibition. | Fed-batch culture significantly increased the final xylonate titer compared to batch processes. plos.orgnih.gov |
| Insufficient Oxygen | Enhanced Aeration & Agitation | Agitation speed, aeration rate, kLa | Maintain sufficient dissolved oxygen levels to support the oxidative conversion of D-xylose. | Increasing agitation speed and fermenter pressure enhanced oxygen transfer and xylonate accumulation. nih.govfrontiersin.org |
| High Feedstock Cost | Consolidated Bioprocessing (CBP) | Expression of xylanolytic enzymes | Enable direct conversion of low-cost xylan (B1165943) from biomass into this compound using a single microorganism. | A CBP strategy was developed for the direct production of xylonate from xylan in E. coli. nih.gov |
| Inefficient Purification | Advanced Downstream Methods | Enzyme immobilization, membrane separation | Simplify product recovery, reduce purification steps, and lower overall production costs. | The use of isolated enzymes can reduce problems associated with whole-cell catalysts and simplify product isolation. nih.govacs.org |
| Process Inhibition | pH Control | Real-time pH monitoring and base addition | Mitigate the drop in pH caused by L-xylonic acid accumulation to maintain optimal enzyme activity and cell health. | Xylonate accumulation results in acidification, and low pH can inhibit key dehydrogenase enzymes. nih.gov |
By systematically addressing these limitations through a combination of advanced metabolic engineering and innovative bioprocess design, the large-scale production of this compound from renewable resources can become a commercial reality.
Q & A
Q. What are the key metabolic pathways involving L-Xylonate, and how can they be experimentally validated?
this compound is primarily involved in the ascorbate and aldarate metabolism pathway , where it is enzymatically derived from 2,3-diketo-L-gulonate via lyases (EC 4.1.1.-) . To validate these pathways:
- Use isotopic labeling (e.g., -glucose) to trace metabolic flux in microbial or cellular models.
- Quantify intermediates via HPLC coupled with mass spectrometry (LC-MS) to confirm enzymatic conversion kinetics.
- Knock out candidate genes (e.g., lyase-encoding genes) and measure this compound accumulation via enzymatic assays .
Q. How can this compound be reliably detected and quantified in complex biological matrices?
- Chromatographic separation (e.g., ion-exchange chromatography) paired with refractive index detection is effective for sugar acids like this compound due to their polarity.
- For higher sensitivity, employ derivatization with boronate-affinity tags followed by fluorescence detection, which reduces interference from co-eluting metabolites .
- Validate quantification methods using spiked recovery experiments to account for matrix effects .
Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?
- Chemical synthesis : Start with L-xylose and perform selective oxidation using metal catalysts (e.g., Au/TiO) under alkaline conditions to yield this compound.
- Microbial production : Engineer E. coli or S. cerevisiae to overexpress xylose dehydrogenase and xylonolactonase for biocatalytic conversion .
- Purify via crystallization in ethanol-water mixtures and confirm purity through -NMR (check for absence of anomeric protons) and melting point analysis .
Advanced Research Questions
Q. How can researchers address challenges in maintaining stereochemical integrity during this compound synthesis or metabolic studies?
- Use chiral chromatography (e.g., cyclodextrin-based columns) to separate enantiomers and confirm stereochemical purity .
- For enzymatic reactions, employ stereospecific lyases and validate activity via circular dichroism (CD) to monitor chiral centers .
- In computational modeling, apply molecular docking simulations to predict enzyme-substrate interactions that preserve chirality .
Q. What methodological approaches resolve contradictions in redox biochemistry data involving this compound?
- Comparative metabolomics : Profile redox states (e.g., NAD/NADH ratios) in parallel with this compound levels to identify context-dependent metabolic shifts .
- Use quantum chemistry calculations (e.g., density functional theory) to model redox potentials of this compound and its intermediates, reconciling discrepancies between theoretical and experimental data .
- Critically evaluate experimental conditions (e.g., pH, cofactor availability) that may alter redox equilibria, and replicate studies under standardized protocols .
Q. How can computational models improve the design of experiments studying this compound’s thermodynamic properties?
- Molecular dynamics (MD) simulations : Predict solvation effects and stability of this compound in aqueous environments, guiding solvent selection for synthesis .
- Thermodynamic network analysis : Map free energy changes across metabolic pathways using tools like COPASI, identifying rate-limiting steps for targeted enzyme engineering .
- Validate models with isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes in enzyme-substrate interactions .
Methodological Notes for Data Analysis and Reporting
- Handling contradictions : Document raw data, statistical outliers, and instrument-specific variability in supplementary materials. Use Bland-Altman plots to assess agreement between techniques .
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry: provide detailed synthetic protocols, NMR spectra, and chromatograms in supplementary files .
- Ethical reporting : Disclose conflicts of interest and funding sources, and cite primary literature over reviews to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
